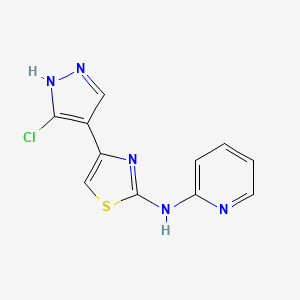
4-(2-Ethylpyrrolidin-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethylpyrrolidin-1-yl)piperidine is a heterocyclic organic compound that features both a piperidine and a pyrrolidine ring. These nitrogen-containing rings are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s structure allows it to interact with biological systems in unique ways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylpyrrolidin-1-yl)piperidine typically involves the formation of the piperidine and pyrrolidine rings followed by their subsequent coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a dihaloalkane can yield the desired piperidine ring, while the pyrrolidine ring can be formed through the cyclization of an amino alcohol with a dihaloalkane .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions to ensure high yield and purity. These methods utilize catalysts such as rhodium or nickel complexes to facilitate the cyclization and coupling reactions . The use of microwave irradiation in these processes can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylpyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
4-(2-Ethylpyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Ethylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biological pathways. For example, it may inhibit or activate certain signaling pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring used in various bioactive molecules.
Piperidine: A six-membered nitrogen-containing ring with significant medicinal applications.
Piperine: An alkaloid found in black pepper with various pharmacological properties
Uniqueness
4-(2-Ethylpyrrolidin-1-yl)piperidine is unique due to its combined piperidine and pyrrolidine rings, which provide a distinct three-dimensional structure. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
4-(2-ethylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C11H22N2/c1-2-10-4-3-9-13(10)11-5-7-12-8-6-11/h10-12H,2-9H2,1H3 |
InChI Key |
GOPLQBWJCPHRIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN1C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




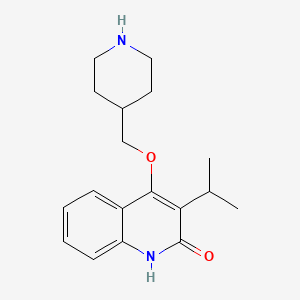
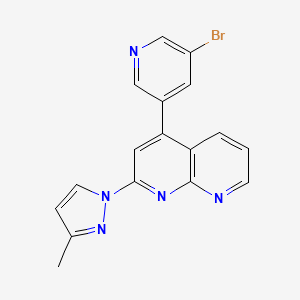
![[4-[[2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-yl]amino]pyridin-3-yl]methanol](/img/structure/B13883868.png)
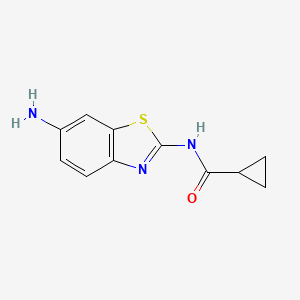
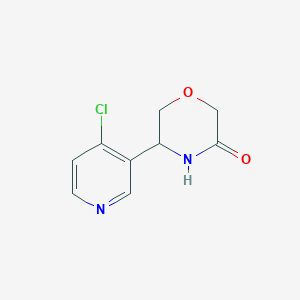
![6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine](/img/structure/B13883876.png)
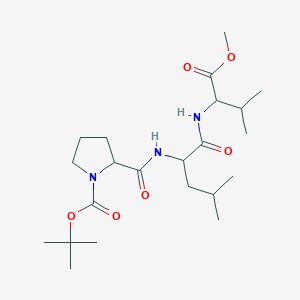
![6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)

![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
